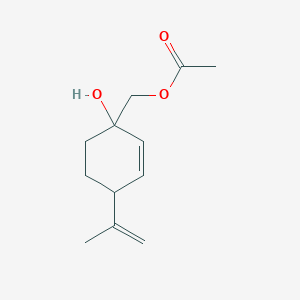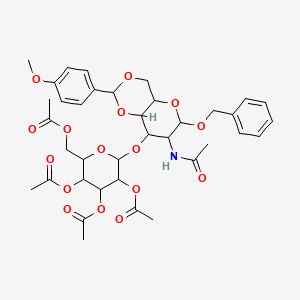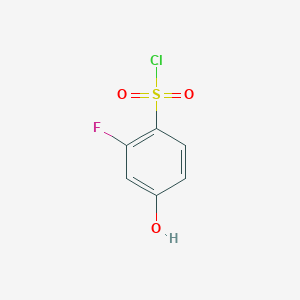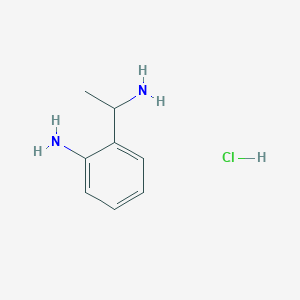
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate est un composé organique complexe avec une structure unique qui comprend un cycle cyclohexène substitué par des groupes hydroxy, méthyléthényl et méthanol acétate
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate implique généralement plusieurs étapes, en commençant par des molécules organiques plus simples. Une méthode courante implique la réaction de Diels-Alder, suivie de modifications de groupes fonctionnels. Les conditions de réaction nécessitent souvent des catalyseurs spécifiques, des solvants et un contrôle de la température pour garantir la stéréochimie et le rendement souhaités.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des techniques de synthèse organique à grande échelle. Ces méthodes utilisent souvent des réacteurs à flux continu pour maintenir des conditions de réaction cohérentes et améliorer l'efficacité. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxy en un groupe carbonyle.
Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.
Substitution : Le groupe acétate peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH₃) et l'éthylate de sodium (NaOEt) peuvent faciliter les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire divers alcools.
Applications de la recherche scientifique
Chimie
En chimie, le (4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate est utilisé comme un élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet d'explorer la stéréochimie et les mécanismes réactionnels.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Ses caractéristiques structurales en font une sonde utile pour enquêter sur les processus biochimiques.
Médecine
En médecine, le (4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate a des applications potentielles comme précurseur pour le développement de médicaments. Sa capacité à subir diverses modifications chimiques en fait un candidat polyvalent pour la création de nouveaux agents thérapeutiques.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans la synthèse de produits chimiques et de matériaux de spécialité. Sa réactivité et ses groupes fonctionnels le rendent approprié pour la production de polymères, de résines et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du (4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et déclenchant des effets en aval. Les voies impliquées peuvent inclure la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for producing polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
(4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol : Manque le groupe acétate, ce qui entraîne une réactivité et des applications différentes.
(4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Propionate : Structure similaire mais avec un groupe propionate au lieu d'acétate, conduisant à des variations dans le comportement chimique.
Unicité
La présence du groupe acétate dans le (4R)-1-Hydroxy-4-(1-méthyléthényl)-2-cyclohexène-1-méthanol 1-Acétate confère des propriétés uniques, telles qu'une réactivité accrue dans les réactions de substitution et un potentiel d'hydrolyse d'ester. Ces caractéristiques le distinguent d'autres composés similaires et élargissent sa gamme d'applications.
Propriétés
IUPAC Name |
(1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJYMAACGYTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(COC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)



![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)


![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)

